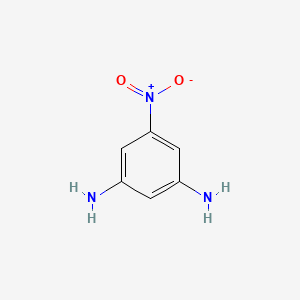

3,5-Diaminonitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWXYHZQNLIBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063687 | |

| Record name | 1,3-Benzenediamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-55-7 | |

| Record name | 5-Nitro-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1,3-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diaminonitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diaminonitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O8F5J46MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Spectroscopic Characterization and Elucidation of 3,5 Diaminonitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Diaminonitrobenzene

NMR spectroscopy is a powerful tool for mapping the proton and carbon skeletons of a molecule. For this compound, the symmetry of the molecule simplifies its NMR spectra, providing clear information about the different chemical environments.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the two amino groups. Due to the molecule's C2v symmetry axis, the two protons at positions 4 and 6 are chemically equivalent, as are the two amino groups. The proton at position 2 is unique.

The electron-donating amino groups (-NH₂) increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) for the protons at these positions. Conversely, the electron-withdrawing nitro group (-NO₂) decreases electron density, causing a downfield shift (to higher ppm values).

In this compound:

H-2: This proton is ortho to two amino groups and para to the nitro group. The strong shielding from the amino groups is expected to be the dominant effect, placing this signal at the most upfield position among the aromatic protons.

H-4/H-6: These equivalent protons are ortho to one amino group and the nitro group, and para to the other amino group. The competing effects of the donating and withdrawing groups will determine their final chemical shift, which is expected to be downfield relative to H-2.

-NH₂ protons: These protons will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The splitting pattern (multiplicity) of the aromatic signals is governed by spin-spin coupling. H-2 will appear as a triplet due to coupling with the two equivalent H-4/H-6 protons (n+1 rule does not strictly apply, but a triplet-like pattern is expected). H-4/H-6 will appear as a doublet, coupling with H-2.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.2 - 6.4 | Triplet (t) | ~2.0 - 2.5 |

| H-4, H-6 | ~6.8 - 7.0 | Doublet (d) | ~2.0 - 2.5 |

| -NH₂ | Variable (Broad singlet) | Singlet (s, br) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework. Due to symmetry, four distinct signals are expected for the six carbons of the benzene (B151609) ring.

C-1 (-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the highest chemical shift (furthest downfield).

C-3/C-5 (-NH₂): These equivalent carbons, bonded to the electron-donating amino groups, will be significantly shielded and appear at a lower chemical shift.

C-2: This carbon is situated between two amino groups and will be strongly shielded, likely appearing at the lowest chemical shift (furthest upfield) among the ring carbons.

C-4/C-6: These equivalent carbons will experience shielding from the para and ortho amino groups and deshielding from the meta nitro group, resulting in an intermediate chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~149 - 151 |

| C-3, C-5 | ~147 - 149 |

| C-4, C-6 | ~105 - 107 |

| C-2 | ~100 - 102 |

While one-dimensional NMR provides primary data, 2D NMR techniques would be essential for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. A cross-peak between the signals for H-2 and H-4/H-6 would definitively confirm their connectivity on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons: C-2, C-4, and C-6, by correlating their signals to their respective attached proton signals (H-2 and H-4/H-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary (non-protonated) carbons. For instance, the H-2 proton would show a correlation to the C-4/C-6 carbons (two bonds away) and the C-3/C-5 carbons (three bonds away). Similarly, the H-4/H-6 protons would show correlations to C-2 and C-5/C-3 (two bonds) and C-1 (three bonds), confirming the entire substitution pattern.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound will be dominated by the characteristic vibrations of the amino (-NH₂) and nitro (-NO₂) groups, as well as vibrations from the aromatic ring.

N-H Vibrations: The amino groups give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1335-1385 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear between 690-900 cm⁻¹, and their specific pattern can be indicative of the 1,3,5-trisubstitution pattern on the benzene ring.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1600 - 1650 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1335 - 1385 |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 690 - 900 |

Raman spectroscopy provides complementary information to FT-IR. According to the rule of mutual exclusion, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, some vibrations will be more intense in Raman than in IR, and vice versa.

Typically, symmetric vibrations and vibrations of non-polar bonds produce strong Raman signals. Therefore, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be a particularly intense band in the Raman spectrum. The aromatic ring breathing mode, a symmetric expansion and contraction of the entire ring, usually gives a strong Raman signal around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring also produce strong Raman bands. In contrast, the N-H stretching vibrations of the amino groups are often weaker in Raman spectra compared to their intense absorption in IR. This makes Raman spectroscopy a powerful complementary technique for confirming the presence of the nitro group and analyzing the skeletal vibrations of the aromatic ring.

Electronic Spectroscopy of this compound

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is characterized by the presence of a benzene ring substituted with a powerful electron-withdrawing nitro group (a chromophore) and two electron-donating amino groups (auxochromes). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to strong absorption bands.

The spectrum is expected to display transitions characteristic of nitroanilines:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. These typically result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n → π* Transitions: These involve the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. These transitions are generally weaker and appear at longer wavelengths.

Intramolecular Charge Transfer (ICT) Transitions: The most prominent feature in the spectrum of molecules like this compound is the ICT band. This transition involves the transfer of electron density from the amino groups (donor) to the nitro group (acceptor) through the π-system of the ring. This is a type of π → π* transition but with significant charge-transfer character, causing it to appear at much longer wavelengths (in the near-UV or visible region) compared to unsubstituted benzene. For example, paranitroaniline absorbs strongly around 380 nm in polar solvents. sciencepublishinggroup.com

The position of the UV-Vis absorption maximum (λmax), particularly for the ICT band, is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. semanticscholar.org Generally, molecules with a "push-pull" electronic structure exhibit a larger dipole moment in the excited state than in the ground state.

In the case of this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength. This is known as a bathochromic shift or red shift. sciencepublishinggroup.com The effect can be observed by measuring the spectrum in a series of solvents with varying polarity.

Table 1: Expected UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) | Expected Shift |

| Cyclohexane | 2.0 | ~325 | Hypsochromic (Blue) |

| Dichloromethane | 9.1 | ~345 | - |

| Ethanol (B145695) | 24.5 | ~360 | - |

| Acetonitrile (B52724) | 37.5 | ~370 | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~385 | Bathochromic (Red) |

Note: The λmax values are illustrative, based on trends observed for similar molecules like paranitroaniline, and demonstrate the principle of solvatochromism. sciencepublishinggroup.com

The luminescence properties of nitroaromatic compounds are complex. The electron-withdrawing nitro group often quenches fluorescence by promoting efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), after which non-radiative decay occurs. mdpi.com

However, studies on nitroaniline isomers have shown that luminescence is highly dependent on the substitution pattern. While p-nitroaniline is dominated by phosphorescence, ortho- and meta-nitroanilines have been found to exhibit fluorescence. tandfonline.com Given that this compound is a meta-substituted compound, it is plausible that it may exhibit fluorescence. If fluorescent, the emission would likely show a significant Stokes shift (separation between the absorption and emission maxima) and be sensitive to solvent polarity, similar to the absorption spectrum. The fluorescence could also be subject to quenching by various analytes. mdpi.comacs.org Definitive characterization of the luminescence properties of this compound would require specific experimental measurement.

Mass Spectrometry (MS) of 3,5-Diaminononitrobenzene

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. Unlike low-resolution MS which provides the nominal mass (to the nearest integer), HRMS can measure the mass of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula.

For this compound, the elemental formula is C₆H₇N₃O₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element. This theoretical value can then be compared to the experimentally measured value from an HRMS instrument to confirm the compound's identity and purity.

Table 2: Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 7 | 1.007825 | 7.054775 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 153.053827 |

The experimentally determined monoisotopic mass from HRMS would be expected to match this theoretical value, typically within a margin of error of less than 5 parts per million (ppm), thus confirming the elemental composition of C₆H₇N₃O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In a typical MS/MS experiment, the parent or precursor ion of this compound (with a molecular weight of 153.14 g/mol ) is first isolated in the mass spectrometer. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to its fragmentation. The resulting product ions are then mass-analyzed to generate an MS/MS spectrum.

While specific, detailed MS/MS fragmentation studies on this compound are not extensively documented in publicly available literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related nitroaromatic and amino-substituted compounds. The fragmentation of aromatic nitro compounds is often characterized by the loss of the nitro group or its constituent atoms.

A common fragmentation pathway for nitroaromatic compounds involves the loss of a nitro radical (•NO₂), which has a mass of 46 Da. Another frequent fragmentation is the loss of nitric oxide (•NO), with a mass of 30 Da. The presence of amino groups introduces additional fragmentation possibilities, such as the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN).

Based on these general principles and data from similar molecules, the following table outlines a proposed fragmentation pathway for the protonated molecule of this compound ([M+H]⁺, m/z 154).

| Precursor Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 154 | NO₂ | 46 | 108 | Protonated 1,3-diaminobenzene |

| 154 | NO | 30 | 124 | Protonated aminophenol derivative |

| 154 | H₂O | 18 | 136 | Dehydrated protonated molecule |

| 108 | NH₃ | 17 | 91 | Protonated aniline |

| 108 | HCN | 27 | 81 | Cyclopentadienyl cation |

It is important to note that the relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. Higher collision energies generally lead to more extensive fragmentation. The fragmentation of nitroaromatic compounds can also be influenced by the position of the substituents on the aromatic ring, a phenomenon known as the ortho effect, although this is not directly applicable to the meta-positioning in this compound. quizlet.com

Ionization Techniques and Their Influence on Spectral Data

The choice of ionization technique in mass spectrometry is crucial as it significantly impacts the resulting mass spectrum, particularly the extent of fragmentation observed. For the analysis of this compound, several ionization methods can be employed, each with its own set of advantages and disadvantages.

Electron Impact Ionization (EI) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This method typically imparts a large amount of internal energy to the analyte molecules, leading to extensive fragmentation. While this can provide detailed structural information, the molecular ion peak may be weak or even absent, which can make it difficult to determine the molecular weight of the compound. For this compound, EI would likely produce a complex mass spectrum with numerous fragment ions corresponding to the losses of NO₂, NO, and fragments from the aromatic ring and amino groups.

Electrospray Ionization (ESI) is a "soft" ionization technique, particularly suitable for polar and thermally labile compounds. In ESI, ions are generated from a solution, and the process is gentle enough to keep the molecule intact. For this compound, ESI would be expected to produce a prominent protonated molecule, [M+H]⁺, at m/z 154 in positive ion mode. Fragmentation is generally minimal with ESI, making it an excellent choice for accurate molecular weight determination and for serving as the precursor ion in MS/MS experiments. The efficiency of ESI can be influenced by the molecular structure of the analyte. quizlet.com

Atmospheric Pressure Chemical Ionization (APCI) is another "soft" ionization technique that is well-suited for less polar and more volatile compounds than ESI. APCI involves the ionization of the analyte in the gas phase through reactions with reagent ions. Like ESI, APCI typically produces a strong signal for the protonated molecule of this compound with minimal fragmentation. It can be a good alternative to ESI, especially when the analyte has limited solubility in common ESI solvents.

The following table summarizes the expected influence of these ionization techniques on the mass spectral data of this compound.

| Ionization Technique | Ionization Type | Expected Molecular Ion Abundance | Degree of Fragmentation | Primary Application for this compound |

|---|---|---|---|---|

| Electron Impact (EI) | Hard | Low to absent | High | Detailed structural elucidation through fragmentation pattern analysis. |

| Electrospray Ionization (ESI) | Soft | High | Low | Accurate molecular weight determination and as a source for MS/MS analysis. |

| Atmospheric Pressure Chemical Ionization (APCI) | Soft | High | Low | Analysis of samples with lower polarity or higher volatility; complementary to ESI. |

Computational and Theoretical Studies of 3,5 Diaminonitrobenzene

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including intermolecular interactions and the influence of a solvent.

MD simulations are a primary tool for investigating how molecules of 3,5-Diaminonitrobenzene interact with each other and organize into larger structures, a process known as self-assembly. researchgate.netrsc.org The key non-covalent interactions responsible for this process are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino groups (-NH₂) are strong hydrogen bond donors, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors. researchgate.netresearchgate.netcomporgchem.com MD simulations can model the formation of extensive hydrogen bond networks where the amino groups of one molecule interact with the nitro groups of its neighbors. researchgate.net

π-π Stacking: The aromatic rings of this compound can stack on top of each other. rsc.org This π-π stacking is a significant stabilizing interaction driven by a combination of electrostatic and dispersion forces. georgetown.eduresearchgate.netnih.gov

By simulating a system containing many this compound molecules, researchers can observe how these interactions drive the molecules to aggregate and form ordered assemblies, such as crystals or other supramolecular structures. researchgate.netnih.gov These simulations reveal the preferred orientations and distances between interacting molecules. researchgate.net

Table 2: Key Intermolecular Interactions in this compound Simulations

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (N-H···O) | Interaction between an amino group hydrogen and a nitro group oxygen of a neighboring molecule. | 3 - 7 |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent benzene (B151609) rings. | 2 - 5 |

| Van der Waals Forces | General attractive/repulsive forces between non-bonded atoms. | < 1 |

The behavior of this compound can change significantly when it is dissolved in a solvent. MD simulations are used to model these solvent effects by explicitly including solvent molecules (like water, ethanol (B145695), or others) in the simulation box. mdpi.comscientiasocialis.lt

These simulations provide insight into the dynamic behavior of the solute molecule in the solution phase. This includes:

Solvation Shell Structure: Analyzing the arrangement of solvent molecules immediately surrounding the this compound molecule. The simulation can reveal how solvent molecules orient themselves around the polar amino and nitro groups versus the nonpolar aromatic ring.

Dynamic Hydrogen Bonding: Tracking the formation and breaking of hydrogen bonds between the solute and solvent molecules over time. In aqueous solution, water can compete with the intermolecular hydrogen bonds that drive self-assembly. arkat-usa.org

Conformational Dynamics: Observing how the presence of a solvent affects the rotational freedom and preferred conformations of the amino and nitro groups. The solvent can influence the energy landscape, potentially stabilizing different conformers than those favored in the gas phase. mdpi.com

Structure-Property Relationship Modeling

Structure-property relationship modeling seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, these models are instrumental in predicting its characteristics and guiding the synthesis of derivatives with tailored functionalities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the activities and properties of chemicals based on their molecular structures. nih.gov These models function by correlating variations in molecular descriptors with observed properties. Machine learning systems are increasingly used to develop robust QSPR models from existing experimental data to make property predictions for new molecules. nih.gov

While specific, in-depth QSAR/QSPR studies focused exclusively on this compound are not extensively documented in public literature, the methodologies are widely applied to analogous compounds, such as other nitroaromatics. For instance, QSAR models have been used to evaluate the mutagenicity of compounds like 3,5-dinitroaniline (B184610), a close structural relative. ornl.gov Such models often rely on structural alerts and molecular descriptors to predict toxicological endpoints. ornl.gov The principles of these models are directly applicable to this compound for predicting a range of properties, including but not limited to, solubility, melting point, and partition coefficients.

The development of a QSPR model for this compound would involve calculating a series of molecular descriptors (e.g., topological, electronic, and steric parameters) and using statistical methods or machine learning algorithms to build a predictive equation. researchgate.net This approach is valuable for screening virtual libraries of derivatives and prioritizing candidates for synthesis in materials science or other applications.

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 427.0 ± 25.0 °C | chemicalbook.com |

| Density | 1.446 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 3.03 ± 0.10 | chemicalbook.com |

Computational methods are frequently employed to predict the spectroscopic and reactivity characteristics of molecules like this compound. Theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra, as well as its electronic properties, which dictate its reactivity.

Studies on related diaminonitrobenzenes have utilized molecular orbital methods, such as the "Molecules in Molecules" (MIM) approach, to calculate the properties of electronic states. ulisboa.pt These calculations reveal that the primary bands in the electronic spectra of these compounds arise from a combination of locally excited and charge-transfer (CT) configurations. ulisboa.pt The inductive effects of the amino and nitro groups are crucial in determining the position and intensity of these electronic transitions. ulisboa.pt The nitro group, in particular, serves as a sensitive structural probe, with its geometry and bond lengths reflecting the extent of electron donation from the amino substituents. researchgate.net Increased electron donation leads to a shorter Ar–NO₂ bond distance and longer N–O bonds. researchgate.net

The reactivity of this compound is largely governed by the electronic interplay between the electron-donating amino groups and the electron-withdrawing nitro group. Computational models can quantify reactivity descriptors such as bond order, atomic charges, and frontier molecular orbital energies (HOMO-LUMO gap). For related nitroaromatic compounds, bond energy/bond order formulas have been developed to quantify the covalent and ionic contributions to the N-O bond energy, providing a deeper understanding of hydrogen bonding and other intermolecular interactions. arkat-usa.orgresearchgate.net The metabolism of similar compounds often involves the nitroreduction pathway, a key reactivity aspect that can be studied computationally. ornl.gov

Experimental data, such as NMR spectra, provide a benchmark for validating computational predictions. The reported ¹H NMR spectrum for this compound serves this purpose. researchgate.netmdpi.com

| Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz | Assignment | Source |

|---|---|---|---|---|

| DMSO-d6 | 6.59 | qd, J = 1.3 Hz, J = 0.8 Hz | 2H, ArH | researchgate.netmdpi.com |

| 6.13 | dq, J = 2.7 Hz, J = 1.1 Hz | 1H, ArH | ||

| 5.40 | s | 4H, NH₂ |

Advanced Computational Methodologies

The advent of machine learning (ML) and artificial intelligence (AI) has introduced sophisticated new paradigms for chemical research. These advanced methodologies offer powerful tools for predicting the behavior of this compound and accelerating the design of new materials that incorporate this structural motif.

Machine learning models can establish complex, non-linear relationships between a molecule's structure and its properties, often outperforming traditional QSPR methods. nih.gov These models can be trained on large datasets to predict various characteristics of this compound, such as its physicochemical properties, reactivity, and spectral features.

The typical workflow involves representing the molecule using a set of descriptors or a graph-based structure and then applying an algorithm—such as a support vector machine (SVM), random forest, or neural network—to learn the structure-property mapping. ictp.itmdpi.com Recent studies have demonstrated that ML models are applicable for predicting absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties even for complex molecular modalities. nih.gov

For this compound, an ML model could be trained to predict its behavior in various chemical environments or its suitability as a monomer for polymerization. For example, by learning from a database of known compounds, an ML model could predict the thermodynamic stability or reaction kinetics of processes involving this compound with high accuracy and at a fraction of the computational cost of traditional quantum mechanical calculations. ictp.it

Techniques such as evolutionary algorithms and deep generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), are used for "inverse design". arxiv.org In this approach, the desired properties are specified first, and the AI model generates chemical structures predicted to exhibit those properties. For example, an AI could be tasked with designing a new high-energy material or a stable polymer for electronic applications, using this compound as a core component. The AI would generate and evaluate thousands of potential structures, optimizing for properties like density, thermal stability, or electronic bandgap. mdpi.comarxiv.org

By combining physics-based simulations with AI, researchers can create powerful predictive models that accelerate the materials discovery pipeline. mpie.de This integration allows for the rapid screening of candidate materials incorporating the this compound scaffold, significantly reducing the time and resources required for experimental development.

| Methodology | Application | Key Findings/Capabilities | Source |

|---|---|---|---|

| QSAR/QSPR | Prediction of physicochemical and biological properties. | Correlates molecular structure with activity/properties; used for predicting mutagenicity in related nitroanilines. | nih.govornl.govresearchgate.net |

| Molecular Orbital Theory (e.g., MIM) | Calculation of electronic spectra and states. | Identifies contributions of charge-transfer and locally excited states to electronic transitions in diaminonitrobenzenes. | ulisboa.pt |

| Density Functional Theory (DFT) | Prediction of geometry, reactivity descriptors, and spectroscopic parameters. | Used to analyze how substituents affect bond lengths (Ar-NO₂, N-O) and electronic structure. | researchgate.net |

| Machine Learning (e.g., SVM, Neural Networks) | Prediction of properties and behavior. | Can model complex, non-linear structure-property relationships for properties like solubility, reactivity, and thermodynamic stability. | nih.govictp.itmdpi.com |

| Artificial Intelligence (e.g., GANs, VAEs) | Inverse design of new materials. | Generates novel molecular structures with desired target properties, enabling accelerated discovery of materials containing the this compound moiety. | mpie.demdpi.comarxiv.org |

Chemical Reactivity and Reaction Mechanisms of 3,5 Diaminonitrobenzene

Reactions Involving Amino Groups of 3,5-Diaminonitrobenzene

The amino groups in this compound are nucleophilic and can readily participate in several types of reactions, including acylations, condensations, and diazotizations.

The amino groups of this compound can undergo acylation to form amides. This reaction typically involves reacting the diamine with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. google.comfishersci.co.uk For instance, reaction with acetyl chloride would yield N,N'-(5-nitro-1,3-phenylene)diacetamide.

These amidation reactions are fundamental in the synthesis of polyamides. Polyamides are polymers where the repeating units are linked by amide bonds. savemyexams.com The reaction of this compound with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, can lead to the formation of polyamides with nitro groups pendant to the polymer backbone. google.comscribd.com This process, known as condensation polymerization, involves the repeated formation of amide linkages with the elimination of a small molecule, such as water or hydrogen chloride. savemyexams.com

Table 1: Examples of Acylation and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Acyl Chloride (e.g., Acetyl chloride) | Diacylated Amide |

The amino groups of this compound can participate in condensation reactions with carbonyl compounds. For example, they can react with aldehydes or ketones to form imines. smolecule.com

A significant application of these condensation reactions is in the synthesis of heterocyclic compounds. uomus.edu.iq Specifically, the reaction of ortho-diamines with aldehydes or carboxylic acids is a common method for synthesizing benzimidazoles. rsc.orgfarmaciajournal.comsemanticscholar.org While this compound is a meta-diamine, its derivatives can be used in similar cyclization strategies. For instance, after the reduction of the nitro group to form 1,2,3-triaminobenzene, the resulting ortho-diamine functionality can readily undergo condensation with aldehydes to form benzimidazole (B57391) derivatives. farmaciajournal.comorganic-chemistry.org

Table 2: Heterocycle Formation via Condensation

| Diamine Derivative | Reagent | Resulting Heterocycle |

|---|---|---|

| 1,2,3-Triaminobenzene (from reduction of this compound) | Aldehyde | Benzimidazole derivative |

The primary aromatic amino groups of this compound can be converted to diazonium salts through a process called diazotization. This reaction involves treating the diamine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). unb.camasterorganicchemistry.com The resulting bis(diazonium) salt is highly reactive.

These diazonium salts are valuable intermediates in the synthesis of azo compounds through coupling reactions. nih.govwikipedia.org In a coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form an azo compound, which is characterized by the -N=N- functional group. nih.govscispace.com The presence of the nitro group on the benzene (B151609) ring of the diazonium salt can influence the color of the resulting azo dye.

Table 3: Diazotization and Azo Coupling

| Starting Material | Reagents for Diazotization | Coupling Component | Product Type |

|---|

Reactions Involving Nitro Group of this compound

The nitro group of this compound is susceptible to reduction, which can be achieved through various chemical and electrochemical methods.

The reduction of the nitro group in this compound to a primary amine group is a synthetically important transformation, yielding 1,2,3-triaminobenzene. lookchem.com This reduction can be accomplished using a variety of reducing agents. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Another widely used method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comcommonorganicchemistry.com Sodium hydrosulfite can also be employed for this reduction. wikipedia.org The choice of reducing agent can sometimes allow for selective reduction if other reducible functional groups are present.

The resulting 1,2,3-triaminobenzene is a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds. lookchem.comprepchem.com

Table 4: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

|---|---|

| H₂ with Pd/C, PtO₂, or Raney Nickel | Catalytic Hydrogenation |

| Fe, Sn, or Zn with HCl | Acidic Conditions |

The nitro group of this compound can also be reduced electrochemically. This method involves the direct transfer of electrons to the nitro group at an electrode surface. The mechanism of electrochemical reduction of nitroarenes is often complex and pH-dependent.

In acidic media, the reduction typically proceeds through a series of proton and electron transfer steps. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂). In some cases, intermediates can undergo side reactions, such as condensation, leading to the formation of azoxy, azo, or hydrazo compounds.

In alkaline or neutral media, the reduction pathway can differ, often involving radical anion intermediates. The precise mechanism and final products depend on the electrode material, solvent, pH, and applied potential.

Nucleophilic Aromatic Substitution (SNAr) at Nitro-Bearing Position (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from SN1 and SN2 reactions and typically requires specific conditions to proceed. The SNAr pathway generally involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group, which restores the ring's aromaticity. uomustansiriyah.edu.iqyoutube.com

For an SNAr reaction to be favorable, the aromatic ring must be rendered electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (EWGs). wikipedia.org These EWGs, such as a nitro group (-NO₂), must be positioned ortho or para to a good leaving group (typically a halide). nptel.ac.inmasterorganicchemistry.com The EWG stabilizes the negative charge of the high-energy Meisenheimer complex through resonance, which is a critical factor for the reaction to occur. youtube.comnptel.ac.in

In the case of this compound, the molecule contains a strong electron-withdrawing nitro group. However, it lacks a conventional leaving group, such as a halogen, on the ring. The nitro group itself is generally not displaced as a leaving group in typical SNAr reactions. Furthermore, the presence of two powerful electron-donating amino (-NH₂) groups on the ring increases the electron density, thereby deactivating the ring towards nucleophilic attack. This is the opposite of the electronic requirement for SNAr, which favors electron-poor aromatic systems. masterorganicchemistry.com

Therefore, a direct Nucleophilic Aromatic Substitution at the nitro-bearing position (C1) of this compound is considered inapplicable under standard SNAr conditions. The electronic character of the ring, with its strong electron-donating substituents, and the absence of a suitable leaving group ortho or para to the activating nitro group, make the formation of the necessary Meisenheimer intermediate energetically unfavorable.

Aromatic Ring Functionalization of this compound

The functionalization of the aromatic ring of this compound is predominantly governed by electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is determined by the directing effects of the three substituents already present on the benzene ring: two amino (-NH₂) groups and one nitro (-NO₂) group.

Amino Groups (-NH₂): The amino group is a powerful activating group and an ortho, para-director. cognitoedu.orgmasterorganicchemistry.com It donates electron density to the benzene ring through a strong resonance effect, increasing the ring's nucleophilicity and making it more reactive towards electrophiles. libretexts.orglibretexts.org In this compound, the amino groups at C3 and C5 direct incoming electrophiles to the positions ortho and para to them. The positions ortho to the C3-amino group are C2 and C4, and the para position is C6. The positions ortho to the C5-amino group are C4 and C6, and the para position is C2.

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.comsavemyexams.com It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself, which are less deactivated than the ortho and para positions. cognitoedu.org In this compound, the nitro group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already substituted. However, its deactivating effect is most pronounced at the ortho (C2, C6) and para (C4) positions relative to itself.

When considering the combined influence of these groups, there is a convergence of directing effects. The two strongly activating amino groups direct substitution to the C2, C4, and C6 positions. The strongly deactivating nitro group directs away from these same positions, but its influence is overcome by the powerful activating nature of the two amino groups. Consequently, electrophilic substitution on this compound is overwhelmingly directed to the open C2, C4, and C6 positions, which are all electronically activated and sterically accessible.

| Substituent | Position | Type | Directing Effect | Target Positions |

| Nitro (-NO₂) | C1 | Deactivating | meta | C3, C5 (occupied) |

| Amino (-NH₂) | C3 | Activating | ortho, para | C2, C4, C6 |

| Amino (-NH₂) | C5 | Activating | ortho, para | C2, C4, C6 |

| Net Effect | - | Activating | - | C2, C4, C6 |

Given the strong activation of the C2, C4, and C6 positions by the two amino groups, this compound is expected to readily undergo halogenation and sulfonation reactions.

Halogenation: The reaction of this compound with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a suitable solvent would lead to electrophilic aromatic substitution. The powerful activating effect of the amino groups means that a Lewis acid catalyst may not be necessary. The substitution would occur at the activated and sterically accessible C2, C4, and/or C6 positions. Depending on the stoichiometry of the reagents, mono-, di-, or even tri-halogenated products could be formed. For example, monobromination would be expected to yield a mixture of 2-bromo-3,5-diaminonitrobenzene and 4-bromo-3,5-diaminonitrobenzene.

Sulfonation: Sulfonation involves treating an aromatic compound with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid (-SO₃H) group. byjus.com This reaction is reversible. libretexts.org For this compound, sulfonation is predicted to occur at one of the activated positions (C2, C4, or C6). The reaction of the related compound m-phenylenediamine (B132917) with sulfur trioxide yields 2,4-diaminobenzenesulfonic acid, supporting the predicted regioselectivity for substitution ortho to one amino group and para to the other. scirp.org Therefore, the sulfonation of this compound would likely yield 2,4-diamino-6-nitrobenzenesulfonic acid or 2,6-diamino-4-nitrobenzenesulfonic acid.

Mechanistic Investigations and Kinetic Studies

The elucidation of reaction pathways involving this compound relies on modern analytical techniques to monitor reaction progress, identify intermediates, and characterize final products.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the products of reactions involving this compound. For instance, in an electrophilic substitution reaction, the position of the new substituent can be confirmed by analyzing the chemical shifts, integration, and coupling patterns of the remaining aromatic protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the reactant and product molecules. For example, the successful reduction of the nitro group to an amine would be evidenced by the disappearance of the characteristic N-O stretching bands (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹).

UV-Visible Spectroscopy: This technique can be used to monitor reactions, particularly if the reactants, intermediates, or products have distinct chromophores. For example, the hydroxylation of a derivative of this compound leads to a product with a different absorption maximum, allowing the reaction to be followed spectrophotometrically. core.ac.ukmdpi.com

Chromatographic Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is used to separate components of a reaction mixture and identify them based on their mass-to-charge ratio. It is highly effective for monitoring the conversion of reactants to products and identifying byproducts, even at low concentrations. core.ac.uk

Column Chromatography: This preparative technique is essential for the purification of reaction products. For example, in the synthesis of this compound, column chromatography can be employed to isolate the desired product from unreacted starting materials or byproducts, ensuring high purity. mdpi.comresearchgate.net

In one study, the synthesis of a probe molecule from this compound was improved by modifying the reaction time and using extraction followed by column chromatography for purification, with the final product confirmed by NMR and mass spectrometry. mdpi.com

Kinetic studies quantify the rate of a chemical reaction and the factors that influence it. While specific, detailed kinetic data for reactions of this compound are not widely published, the methodologies for determining these parameters are well-established.

Determination of Reaction Rates: The rate of a reaction is determined experimentally by measuring the change in concentration of a reactant or product over time. tru.ca For a reaction involving this compound, this could be achieved by taking aliquots from the reaction mixture at specific intervals and analyzing them using techniques like HPLC or UV-Vis spectroscopy.

Determination of Activation Energies: The activation energy (Ea) is the minimum energy required for a reaction to occur. It is determined by measuring the reaction rate constant (k) at different temperatures. The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a straight line is obtained. The activation energy can then be calculated from the slope of this line (Slope = -Ea/R, where R is the gas constant). airccse.com For instance, studies on the catalytic hydrogenation of related nitroaromatics have used this method to determine activation energies, providing insight into the reaction mechanism and energy barriers. airccse.comlboro.ac.uk

Influence of Catalysis on this compound Reactivity

The reactivity of this compound is significantly influenced by the presence of catalysts, particularly in hydrogenation reactions targeting the reduction of the nitro group. The primary catalytic reaction involving this compound is its reduction to 1,3,5-triaminobenzene (TAB), a valuable intermediate in the synthesis of polymers and energetic materials. google.comgoogle.com The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst, support material, and reaction conditions.

The catalytic hydrogenation of nitroaromatic compounds is a well-established field, and the principles governing the reduction of compounds like m-dinitrobenzene and 3,5-dinitroaniline (B184610) are directly applicable to this compound. google.commdpi.com The process involves the use of molecular hydrogen (H₂) as a reducing agent in the presence of a heterogeneous or homogeneous catalyst.

Catalyst Systems and Research Findings:

Research into the catalytic reduction of related dinitroaromatics provides significant insight into the catalytic behavior expected for this compound. Key areas of investigation include the use of noble metal catalysts, bimetallic formulations, and the effect of catalyst supports.

Noble Metal Catalysts: Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are widely used for the hydrogenation of nitro groups due to their high activity. google.comnih.gov For instance, palladium on carbon (Pd/C) is a common catalyst for the reduction of dinitroaromatics. google.com A process for reducing 2,4-dinitrofluorobenzene using a palladium chloride catalyst, co-catalyzed by iron powder, demonstrated high yield and selectivity, highlighting the effectiveness of combining a noble metal with a co-catalyst. google.com The addition of the iron co-catalyst was found to be crucial for improving both the yield of nitroaniline and the isomer selectivity. google.com

Bimetallic and Modified Catalysts: To enhance selectivity and catalyst stability, bimetallic and modified catalyst systems have been developed. For the partial hydrogenation of m-dinitrobenzene to m-nitroaniline, a highly selective catalyst composed of nickel-gold (Ni-Au) nanoparticles on activated carbon fibers has been reported to achieve yields exceeding 98%. epfl.ch Similarly, ruthenium-tin oxide catalysts (Ru-SnOₓ/Al₂O₃) have shown high activity and selectivity (over 97%) for the same reaction. mdpi.com The addition of tin oxide was found to modify the electronic properties of ruthenium, creating an electron-deficient state that favors the adsorption of the nitro group, thereby enhancing the reaction rate and product selectivity. mdpi.com These findings suggest that for the complete reduction of this compound to 1,3,5-triaminobenzene, carefully designed bimetallic or modified noble metal catalysts would likely provide high efficiency.

Non-Noble Metal Catalysts: While noble metals are highly effective, their cost has driven research into catalysts based on more abundant metals like copper (Cu) and nickel (Ni). aidic.itmdpi.com Copper-based catalysts, such as copper on silica (B1680970) (Cu/SiO₂), have been studied for the hydrogenation of 1,3,5-trinitrobenzene (B165232) to 1,3,5-triaminobenzene. mdpi.com These catalysts, while requiring higher temperatures (e.g., 170 °C), can achieve high conversion and yield, offering a cost-effective alternative to precious metal catalysts. mdpi.com

| Starting Material | Catalyst System | Product | Key Findings | Reference |

| m-Dinitrobenzene (m-DNB) | Ni-Au nanoparticles on Activated Carbon Fibers | m-Nitroaniline (m-NAN) | Bimetallic Ni-Au nanoparticles provided unprecedented selectivity, with yields exceeding 98%. | epfl.ch |

| m-Dinitrobenzene (m-DNB) | Ru-SnOₓ/Al₂O₃ | m-Nitroaniline (m-NAN) | The addition of SnOₓ to the Ru/Al₂O₃ catalyst significantly increased activity and selectivity to over 97% at full m-DNB conversion. The catalyst showed high stability over multiple cycles. | mdpi.com |

| 2,4-Dinitrofluorobenzene | Palladium chloride and powdered iron | 2-Fluoro-5-nitroaniline | The iron co-catalyst was essential for achieving high selectivity and a 90% yield. Omitting the iron reduced both yield and selectivity. | google.com |

| 3,5-Dinitrobenzoic acid | Pd/C | 3,5-Diaminobenzoic acid | Catalytic hydrogenation under controlled pressure (3-4 MPa) and temperature (50-60 °C) resulted in a yield of over 95% and purity of more than 99%. | google.com |

| 1,3,5-Trinitrobenzene (TNB) | Cu/SiO₂ (10% Cu loading) | 1,3,5-Triaminobenzene (TAB) | A yield of 82% was achieved at 170 °C and 1.3 MPa H₂, demonstrating the potential of non-noble metal catalysts. The reaction proceeds stepwise, first forming 3,5-dinitroaniline. | mdpi.com |

| p-Dinitrobenzene | Tris(triphenylphosphine)ruthenium(II) chloride | p-Nitroaniline | The homogeneous ruthenium catalyst demonstrated high selectivity for the partial reduction to the nitroaniline intermediate. | google.com |

Advanced Materials Science Applications of 3,5 Diaminonitrobenzene

Polymer and Hybrid Material Synthesis Utilizing 3,5-Diaminonitrobenzene

The bifunctional nature of this compound, with its two reactive amino groups, makes it a valuable monomer for polymerization reactions. This allows for its incorporation into various polymeric and hybrid material systems, leading to materials with tailored properties.

Molecular Layer Deposition (MLD) is a thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic films with atomic-level precision. researchgate.net The process involves sequential, self-limiting surface reactions. researchgate.net Early research into MLD for polymer films explored the use of diamines, including a related isomer, 2,4-diaminonitrobenzene, in conjunction with pyromellitic dianhydride (PMDA). aip.orgcambridge.org This work, which coined the term MLD, demonstrated that by alternately supplying the two molecules to a substrate in a vacuum, a polymer film could be grown in a layer-by-layer fashion. aip.orgcambridge.org

The fundamental concept of MLD relies on the selective reaction between the molecular precursors. aip.org For instance, after a layer of PMDA is deposited, the substrate is exposed to the diamine. The diamine molecules react with the PMDA layer, forming a new monomolecular layer. This process is self-terminating; once the surface is fully covered, no further diamine molecules can be adsorbed. aip.org By repeating these alternating exposures, a polymer film of a desired thickness can be constructed. aip.org However, attempts to grow films using 4-nitrobenzene-1,3-diamine (an alternative name for a diaminonitrobenzene isomer) and PMDA were unsuccessful because no strong bonds formed between the two molecules. beilstein-journals.org

Table 1: Early MLD Experiment Parameters

| Precursor A | Precursor B | Film Thickness Change per Step | Saturation Time |

|---|---|---|---|

| Pyromellitic dianhydride (PMDA) | 2,4-diaminonitrobenzene | ~5 Å | 10-50 s |

This table is based on data from early MLD studies and illustrates the principle of monolayer growth. aip.org

The MLD technique can be extended to create hybrid organic-inorganic thin films by combining organic precursors with inorganic reactants, such as metal alkyls. researchgate.net This combination allows for the fabrication of materials with a wide range of tunable properties, suitable for applications in optoelectronics, sensors, and flexible electronics. beilstein-journals.org The structure of the organic layers can be complex, with variations in the molecular backbone and attached chemical groups influencing the final properties of the film. researchgate.net The ability to control the sequence and composition of these layers at the molecular level opens up possibilities for designing materials with precisely engineered characteristics. beilstein-journals.org

This compound and its derivatives are utilized in the synthesis of various polymers, including polyimides and polyamides. smolecule.comresearchgate.net For example, 3,5-diaminobenzoic acid, a related compound, is used to synthesize homopolyimides that exhibit high thermal stability and robust mechanical properties, making them suitable for high-tech applications. smolecule.com The diamine functionality allows it to be integrated into polymer backbones through polycondensation reactions with dianhydrides or dicarboxylic acids. smolecule.comresearchgate.net This integration can create cross-linked networks, enhancing the thermal and mechanical stability of the resulting polymer. The presence of the nitro group can also impart specific functionalities to the polymer.

Applications in Optoelectronic and Nonlinear Optical (NLO) Materials

The distinct electronic characteristics of this compound, arising from its donor-acceptor-donor (D-A-D) structure, make it a promising candidate for the development of optoelectronic and nonlinear optical (NLO) materials.

Chromophores and fluorophores are molecules that absorb and emit light, respectively. bachem.comekb.eg The design of these molecules often involves creating systems with strong intramolecular charge transfer, which can be achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. nih.gov The D-A-D structure of this compound provides a fundamental framework for such chromophores. While specific examples of chromophores based directly on this compound are not extensively detailed in the search results, the general principles of chromophore design suggest its potential. For instance, the synthesis of other D-A-D fluorophores has been shown to yield materials with desirable optical properties for applications like bio-imaging. researchgate.net The amino groups act as electron donors, while the nitro group serves as a potent electron acceptor, facilitating charge transfer upon photoexcitation, which is a key characteristic for many optical applications. smolecule.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like frequency conversion and optical switching. google.com Organic materials with large second-order NLO responses typically possess a non-centrosymmetric structure and a significant molecular hyperpolarizability, which is often found in molecules with strong donor-acceptor groups. google.com

The fabrication of thin films is a critical step in creating practical NLO devices. acs.org Techniques like vapor-phase deposition can be used to create highly oriented polymer films. google.com By applying an electric field during the film formation process, the NLO-active molecules can be aligned, leading to a macroscopic NLO response. google.com The use of molecules like this compound in such polymers is advantageous due to its inherent NLO properties. The growth of ultrathin organic films with monolayer control, often in an ultrahigh vacuum environment, allows for the creation of highly pure and structurally precise materials for these applications. hongik.ac.kr

Energetic Materials Research and Development

The presence of the nitro group, a well-known explosophore, combined with the high nitrogen content from the amino groups, imparts energetic characteristics to the this compound molecule. This has led to its investigation as a component in various energetic formulations and polymers.

While a direct precursor role for this compound in the synthesis of high-energy compounds like HMX (Octogen) is not prominently documented in available research, its utility is found in the synthesis of other energetic materials. It is known to be a byproduct in the manufacturing of 2,4,6-trinitrotoluene (B92697) (TNT). smolecule.com More significantly, it serves as a monomer for the creation of energetic polymers. These polymers, which incorporate explosophoric groups like the nitro group into their macromolecular structure, are of interest as high-energy binders for propellants and explosives. mdpi.commdpi.comresearchgate.net For instance, research into nitramine-group-containing prepolymers highlights the strategy of incorporating such energetic monomers to enhance the properties of the final binder. mdpi.com The synthesis of energetic polymers often involves the polymerization of monomers carrying energetic functionalities, and this compound fits this profile. nih.gov

One application is in the synthesis of homopolyimides using derivatives of 3,5-diaminobenzoic acid, which can be conceptually linked to this compound. These polymers exhibit high thermal stability and radiation resistance, properties that are valuable in high-tech and energetic material applications. smolecule.com

The relationship between the molecular structure of this compound and its energetic properties is governed by the electronic interplay of its functional groups and its intermolecular interactions in the solid state. The molecule contains both electron-donating amino groups and an electron-withdrawing nitro group, a "push-pull" configuration that influences electron density distribution, bond strengths, and ultimately, the energy content and stability of the compound.

In amino-substituted nitrobenzenes, increased electron donation from the amino groups to the nitro group leads to a decrease in the Ar-NO2 bond distance, indicating increased double-bond character, while the N-O bond distances increase as they accept more electron density. researchgate.net This delocalization of electron density impacts the geometry and hybridization of the nitrogen substituents. researchgate.net The stability and sensitivity of such energetic compounds are also dictated by intermolecular forces, particularly hydrogen bonding. In non-fluorinated diaminonitrobenzenes, the amino groups are significant participants in forming hydrogen bonds. arkat-usa.orgresearchgate.net The strength and nature of these hydrogen bonds in the crystalline state are crucial factors in determining the material's density and sensitivity to initiation.

| Feature | Influence on Energetic Properties |

| Nitro Group (NO₂) researchgate.net | Primary explosophore, contributes to high energy density and oxygen balance. |

| Amino Groups (NH₂) researchgate.net | Increase nitrogen content and act as hydrogen bond donors, influencing crystal packing and sensitivity. |

| Push-Pull System researchgate.net | The interaction between electron-donating (NH₂) and electron-withdrawing (NO₂) groups affects molecular stability and energy release characteristics. |

| Hydrogen Bonding arkat-usa.orgresearchgate.net | Strong intermolecular hydrogen bonds lead to higher crystal density and can increase thermal stability and reduce sensitivity to shock. |

Other Emerging Material Applications

Beyond its use in energetic materials, this compound is being explored for applications in other areas of advanced materials science, leveraging its reactive functional groups and specific molecular recognition capabilities.

The reactivity of the amino groups on the this compound ring allows for its use as a precursor in the synthesis of specialized chemical sensors. A notable example is the development of a colorimetric probe for the detection of hydroxyl radicals (•OH). mdpi.comcore.ac.uk In this application, this compound is a key starting material for the synthesis of N,N'-(5-nitro-1,3-phenylene)-bis-glutaramide (NPBG). mdpi.comcore.ac.uk This derivative acts as a sensor by undergoing a detectable change upon interaction with the target analyte.

The synthesis of this sensor involves a two-step process:

Preparation of this compound : This is typically achieved through the partial reduction of 3,5-dinitroaniline (B184610). mdpi.com

Amidation Reaction : The synthesized this compound is then reacted with glutaric anhydride (B1165640) to produce the final sensor molecule, NPBG. mdpi.com

This application demonstrates how the core structure of this compound can be functionalized to create sensitive and selective chemical detection agents. Nitrobenzene (B124822) derivatives, in a broader sense, are recognized for their utility in creating functional materials for applications such as sensors for chiroptical analysis. researchgate.net

The amino groups of this compound are capable of forming specific, non-covalent interactions, particularly hydrogen bonds, which makes the molecule a valuable building block in supramolecular chemistry. This field focuses on the assembly of molecules into larger, ordered structures through intermolecular forces.

A significant area of this research involves the formation of co-crystals with macrocyclic host molecules, such as crown ethers. researchgate.netresearchgate.netulisboa.ptnumberanalytics.com Studies on crystalline adducts of nitroanilines and diaminonitrobenzenes with 18-crown-6 (B118740) ether have shown that the supramolecular structure is often based on hydrogen-bonded amine-crown-amine units. researchgate.netresearchgate.net In these host-guest complexes, the amino groups of the diaminonitrobenzene "guest" molecule form N-H···O hydrogen bonds with the oxygen atoms of the "host" crown ether cavity. researchgate.net The stoichiometry and the resulting three-dimensional architecture of these co-crystals can be influenced by various factors, including the specific isomer of the diaminonitrobenzene and the presence of other functional groups. researchgate.net These studies are fundamental to understanding molecular recognition and designing complex, functional supramolecular materials. ulisboa.ptnumberanalytics.com

Analytical Methodologies for 3,5 Diaminonitrobenzene Detection and Quantification

Chromatographic Techniques for 3,5-Diaminonitrobenzene

Chromatography separates components of a mixture for subsequent identification and quantification. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are particularly useful.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Diode Array)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase).

Research Findings: A common setup for analyzing aromatic amines involves a reverse-phase (RP) C18 column. For instance, a derivative of this compound, N,N'-(5-nitro-1,3-phenylene)-bis-glutaramide (NPBG), and its hydroxylated isomers have been successfully resolved using a Hewlett-Packard Hypersyl RPC18 column (5 µm, 10 cm × 4.6 mm ID). orslabs.com The separation was achieved using a gradient mobile phase consisting of 20 mM phosphate (B84403) buffer (pH=7) and acetonitrile (B52724). orslabs.com Detection is often performed using a Diode Array Detector (DAD), which can monitor a range of wavelengths simultaneously, for example, from 220 to 450 nm, with specific channels set at key wavelengths like 232 nm and 430 nm. orslabs.com

For structurally similar compounds like 3,5-Diaminobenzoic acid, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid has been effective. sielc.com Such methods are often scalable for preparative separations and suitable for pharmacokinetic studies. sielc.com The validation of HPLC methods, following guidelines from the International Conference on Harmonization (ICH), ensures reliability through parameters like linearity, precision, accuracy, and robustness. ejgm.co.uk

Table 1: Example HPLC Parameters for Aromatic Amine Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | Reverse-Phase C18 | orslabs.comejgm.co.uk |

| Mobile Phase | Acetonitrile/Water/Buffer mixtures | orslabs.comsielc.comejgm.co.uk |

| Detector | Diode Array Detector (DAD) or UV Detector | orslabs.comejgm.co.uk |

| Detection Wavelength | 230-450 nm range, specific monitoring at 232 nm, 254 nm | orslabs.comejgm.co.uk |

| Flow Rate | Typically 1.0 mL/min | ejgm.co.uk |

| Injection Volume | 20 µL | ejgm.co.uk |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. spectroscopyonline.com The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. libretexts.org The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

Research Findings: While specific GC-MS methods for this compound are not extensively detailed in readily available literature, methods for similar compounds, such as other nitroaromatics and aromatic amines, provide a strong framework. For instance, the analysis of various organic compounds, including those with amine and nitro functional groups, often employs a capillary column like a DB 35-MS or an Rtx-440. nih.govrestek.com Helium is typically used as the carrier gas. nih.gov The oven temperature is programmed to ramp up gradually (e.g., starting at 60°C and increasing to 280°C or higher) to ensure the separation of compounds with different volatilities. nih.gov The mass spectrometer scan range is commonly set from 35 to 550 amu to avoid interference from air components like nitrogen and oxygen. orslabs.com In some cases, derivatization with agents like acetic anhydride (B1165640) can be used to improve the volatility and chromatographic behavior of polar compounds containing amino groups. researchgate.net

Table 2: General GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | libretexts.org |

| Column | DB 35-MS or similar non-polar/intermediate polarity capillary column | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | nih.gov |

| Injector Temperature | ~250-280°C | nih.govresearchgate.net |

| Oven Program | Temperature ramp (e.g., 60°C to 280°C) | nih.gov |

| MS Scan Range | 35 - 550 amu | orslabs.com |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction. libretexts.orgillinois.edugoogle.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel. silicycle.com The plate is then placed in a chamber with a solvent (eluent), which moves up the plate by capillary action, separating the components based on their differing affinities for the stationary and mobile phases. chemicalbook.com